molecular formula C17H28N2 B3023213 N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine CAS No. 1119450-28-0

N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

Cat. No. B3023213
CAS RN: 1119450-28-0
M. Wt: 260.4 g/mol
InChI Key: ICRROYQRGSIMKQ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, also known as SBT-QM, is an organic compound that has recently gained attention for its potential applications in scientific research. SBT-QM is a derivative of quinoline, an aromatic heterocyclic compound. Its unique structure and properties make it a promising candidate for use in a variety of laboratory experiments.

Scientific Research Applications

Neuroprotective, Antiaddictive, and Antidepressant-like Activity

N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, known as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is present in the mammalian brain and has shown promise in neuroprotection, antiaddiction, and antidepressant-like activities in animal models. Research highlights the compound's potential mechanisms of action, including MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. These properties suggest 1MeTIQ's role in combating neurodegenerative diseases and its potential as an antidepressant and antiaddictive drug (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Synthetic Applications

The compound has also been implicated in the Fischer synthesis of indoles, providing a methodological foundation for the synthesis of structurally diverse compounds. This application is essential for the development of new drugs and materials, showcasing the compound's versatility beyond its biological activity (Fusco & Sannicolo, 1978).

Therapeutics: Anticancer and Antimalarial Applications

Further research has identified tetrahydroisoquinoline scaffolds, such as 1MeTIQ, as privileged structures in drug discovery, particularly in anticancer and antimalarial therapies. The US FDA approval of trabectedin, a compound featuring this scaffold, marks a significant milestone in anticancer drug development. The broad spectrum of therapeutic activities explored in patents between 2010 and 2015 demonstrates the compound's potential in addressing cancer, malaria, CNS disorders, and more, underscoring its importance in medicinal chemistry (Singh & Shah, 2017).

Immunomodulatory Properties

Additionally, analogues of N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, such as imiquimod, have been identified for their ability to modulate the immune system. These compounds, through localized induction of cytokines, offer innovative approaches for treating various cutaneous diseases, highlighting the diverse potential of this chemical structure in therapeutic applications (Syed, 2001).

properties

IUPAC Name

N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-4-10-19-11-6-7-16-12-15(8-9-17(16)19)13-18-14(3)5-2/h8-9,12,14,18H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRROYQRGSIMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CNC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157534
Record name 1,2,3,4-Tetrahydro-N-(1-methylpropyl)-1-propyl-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

CAS RN

1119450-28-0
Record name 1,2,3,4-Tetrahydro-N-(1-methylpropyl)-1-propyl-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-N-(1-methylpropyl)-1-propyl-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
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N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
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N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
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N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
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N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

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